rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis
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Overview
Description
rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis: is a complex organic compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require careful control of temperature, pH, and the use of catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and improve overall yield.
Chemical Reactions Analysis
Types of Reactions: rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Common Reagents and Conditions: Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate the reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and binding affinity, while the morpholine ring provides a scaffold for further functionalization .
Comparison with Similar Compounds
- rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-methylmorpholine-3-carboxylic acid
- rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-ethylmorpholine-3-carboxylic acid
Comparison: Compared to similar compounds, rac-(3R,6R)-4-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid, cis is unique due to the presence of the trifluoromethyl group. This group imparts distinct electronic and steric properties, enhancing the compound’s reactivity and stability. The trifluoromethyl group also influences the compound’s interaction with biological targets, potentially leading to different pharmacological effects .
Properties
Molecular Formula |
C11H16F3NO5 |
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Molecular Weight |
299.24 g/mol |
IUPAC Name |
(3R,6R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H16F3NO5/c1-10(2,3)20-9(18)15-4-7(11(12,13)14)19-5-6(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m1/s1 |
InChI Key |
BANLPUBDXKFACM-RNFRBKRXSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](OC[C@@H]1C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OCC1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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